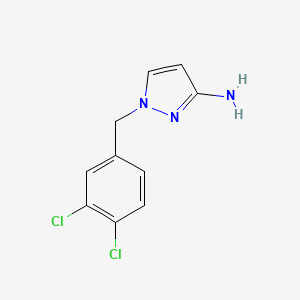
1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine
Descripción general
Descripción
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a 3,4-dichlorobenzyl group
Aplicaciones Científicas De Investigación
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biological assays to study its effects on various cellular processes and pathways.
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors that the compound binds to, initiating a biological response. The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
This refers to how the compound interacts with its target. For example, it could inhibit an enzyme’s activity, block a receptor, or act as a false substrate. The compound’s interaction with its target leads to changes in the target’s activity, which can affect various cellular processes .
Biochemical Pathways
The compound’s interaction with its target often affects certain biochemical pathways. For instance, if the compound inhibits an enzyme, the biochemical pathway that relies on that enzyme might be downregulated .
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted by the body (ADME). These properties can greatly impact the compound’s bioavailability, or the proportion of the compound that enters circulation and can have an active effect .
Result of Action
This refers to the molecular and cellular effects of the compound’s action. These effects can be diverse, ranging from the induction of cell death to the alteration of a cell’s metabolic activity .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. These factors can include temperature, pH, and the presence of other molecules that can interact with the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with 3-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-Dichlorobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield a nitro-substituted derivative, while reduction could yield an amine-substituted derivative.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dichlorobenzyl)piperazine: Similar in structure but with a piperazine ring instead of a pyrazole ring.
3,4-Dichlorobenzyl chloride: A precursor in the synthesis of 1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine.
1-(3,4-Dichlorobenzyl)-1H-indazole: Another compound with a similar benzyl substitution but with an indazole ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both the pyrazole ring and the dichlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3/c11-8-2-1-7(5-9(8)12)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJOTJJYUOQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CC(=N2)N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

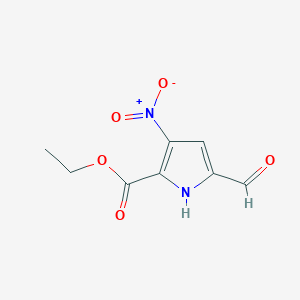
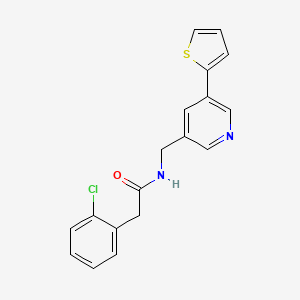
![2-Benzyl-5-{pyrido[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2529604.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)
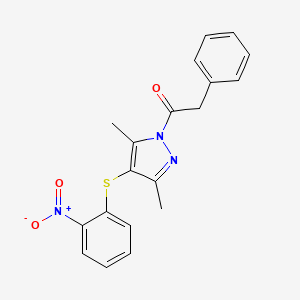
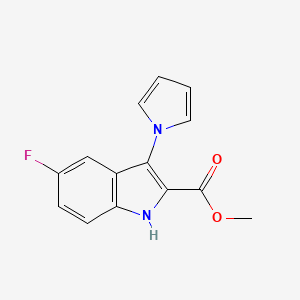
![N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2529612.png)
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
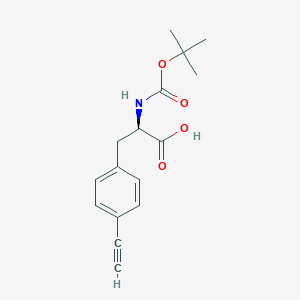
![N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)
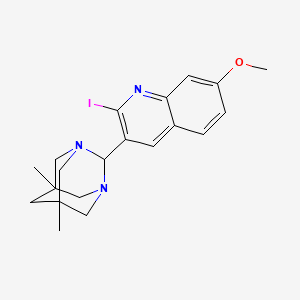
![5-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-amine](/img/structure/B2529621.png)
